molecular formula C22H21N3O2S B2421147 N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 920476-90-0

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2421147
CAS No.: 920476-90-0
M. Wt: 391.49
InChI Key: CZKABOSGVWEMKP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with dimethylphenyl and methoxyphenyl groups.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-13-5-10-18(14(2)11-13)23-21(26)20-15(3)25-12-19(24-22(25)28-20)16-6-8-17(27-4)9-7-16/h5-12H,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKABOSGVWEMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole core, followed by the introduction of the dimethylphenyl and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that it exhibits anticancer activity by inducing apoptosis in various cancer cell lines. For instance:

  • Breast Cancer : In vivo studies demonstrated that the compound inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent against this malignancy.
  • Mechanism of Action : The compound operates through enzyme inhibition and receptor interaction, modulating pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has also been investigated for its antimicrobial properties :

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains, which positions it as a candidate for developing new antimicrobial therapies.
  • Fungal Activity : The compound's potential antifungal activity has been noted in various studies, suggesting applications in treating fungal infections.

Anti-inflammatory Properties

Research has identified that this compound may have anti-inflammatory effects , making it relevant for conditions characterized by excessive inflammation. Animal model studies have shown a reduction in inflammatory markers when treated with this compound.

Material Science

Due to its unique structural features, this compound is being explored for applications in material science:

  • Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific desired properties due to its reactivity and functional groups.
  • Nanotechnology : Its unique characteristics make it suitable for incorporation into nanomaterials aimed at drug delivery systems or diagnostic applications.

Case Study 1: Anticancer Activity Assessment

A study conducted on the effects of this compound on breast cancer cell lines revealed:

  • Methodology : The study utilized xenograft models to evaluate tumor size reduction post-treatment.
  • Results : Significant inhibition of tumor growth was observed compared to control groups treated with standard chemotherapy agents.

Case Study 2: Antimicrobial Efficacy

In an investigation into its antimicrobial properties:

  • Methodology : The compound was tested against various bacterial strains using standard antimicrobial susceptibility testing methods.
  • Results : It exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(2,3-dimethylphenyl)-4-methylbenzamide
  • 1-butyl-N-(2,4-dimethylphenyl)piperidine-2-carboxamide

Uniqueness

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern and the presence of the imidazo[2,1-b]thiazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (referred to as compound 1) is a complex organic molecule belonging to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action related to compound 1.

Compound 1 is synthesized through multi-step organic reactions. A common synthetic route involves the reaction of specific precursors in the presence of appropriate solvents and reagents. The structure of compound 1 features both imidazole and thiazole rings, which contribute to its unique chemical properties.

Molecular Characteristics:

  • Molecular Formula: C22H21N3O2S
  • Molecular Weight: 393.49 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit significant antimicrobial properties. Compound 1 has been evaluated against various strains of bacteria and fungi.

  • Mycobacterium tuberculosis: Preliminary studies suggest that derivatives similar to compound 1 show selective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.03 μM to 7.05 μM for related compounds .

Antitumor Activity

The antitumor potential of compound 1 has been explored through in vitro assays. The structural features of imidazo[2,1-b][1,3]thiazole derivatives are critical for their cytotoxic effects.

  • Cytotoxicity Assays: Compound 1 demonstrated promising cytotoxic effects against several cancer cell lines. For instance, thiazole derivatives have shown IC50 values as low as 1.61 µg/mL in specific tumor models .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Values (µM)Reference
AntitubercularMycobacterium tuberculosis2.03 - 7.05
AntitumorVarious cancer cell lines≤ 1.61

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: Compound 1 may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
  • Molecular Docking Studies: Computational studies have been conducted to elucidate the binding affinities and interaction patterns between compound 1 and target proteins involved in disease processes .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of imidazo[2,1-b][1,3]thiazole derivatives:

  • A study evaluating a series of derivatives found that structural modifications significantly influenced biological activity. For example, the presence of specific substituents on the phenyl rings enhanced antitumor efficacy .
  • Another investigation highlighted the importance of molecular docking in predicting how these compounds interact with biological macromolecules, providing insights into their mechanisms of action .

Q & A

Q. Table 1: Representative Yields in Imidazo[2,1-b]thiazole Synthesis

Substituent/Reaction TypeYield (%)Reference
Bromination with NBS42–62
Pyrazolyl coupling26–76
Cytotoxic derivative synthesis71–81

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.6 ppm, methoxy at δ 3.8 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring (C-S-C, ~650 cm⁻¹) functionalities .
  • Mass Spectrometry (Q-TOF) : Matches experimental m/z with theoretical molecular ions (e.g., M⁺ at m/z 371–401) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole structure) .

Basic: How is preliminary cytotoxicity evaluated for this compound?

Methodological Answer:

  • Primary Screening : NCI’s 3-cell line (leukemia, lung, prostate) assay at 10 µM. Compounds with >50% growth inhibition advance to full-panel testing .
  • Secondary Screening : Dose-response against 60 human tumor cell lines (e.g., PC-3 prostate cancer, log₁₀GI₅₀ < -8.00 for active derivatives) .

Q. Table 2: Cytotoxicity Data for Related Derivatives

Compound IDCell Line (GI₅₀, µM)Reference
3c (4-bromophenyl)PC-3: <0.01
5h (4-methoxyphenyl)MCF-7: 1.2

Advanced: How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity?

Methodological Answer:

  • Methoxy Groups : Enhance solubility and hydrogen bonding (e.g., 4-methoxyphenyl in 5h improves IC₅₀ by 2-fold vs. unsubstituted analogs) .
  • Methyl Substituents : Increase lipophilicity, improving blood-brain barrier penetration (observed in benzothiazole analogs for Alzheimer’s targets) .
  • Trifluoromethyl : Boosts metabolic stability (see ), but may introduce steric hindrance .

Q. SAR Insight :

  • Replace 4-methoxy with electron-withdrawing groups (e.g., Cl) reduces cytotoxicity in leukemia models .
  • Bulky substituents (e.g., cyclohexyl) lower enzymatic inhibition due to steric clashes .

Advanced: How can conflicting solubility and potency data be resolved?

Methodological Answer:

  • Contradiction Example : High lipophilicity improves membrane permeability but reduces aqueous solubility.
  • Resolution Strategies :
    • Introduce polar groups (e.g., pyridinyl) without disrupting planar thiazole geometry .
    • Use prodrugs (e.g., ester derivatives) to enhance solubility during administration .
    • Apply computational QSAR models to balance logP and bioactivity .

Advanced: What methodologies address low yields in imidazo[2,1-b]thiazole coupling reactions?

Methodological Answer:

  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve cross-coupling efficiency (e.g., 71% yield for 5j) .
  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity vs. ethanol .
  • Temperature Control : Prolonged reflux (20+ hours) increases conversion but risks decomposition .

Advanced: How is enantioselectivity achieved in chiral analogs?

Methodological Answer:

  • Chiral Auxiliaries : Schollkopf’s reagent generates (S)-configured α-aminoadipic acid derivatives .
  • Asymmetric Catalysis : Pd-catalyzed N-allylation achieves >90% enantiomeric excess (e.g., ) .

Key Research Gaps

  • Limited X-ray data for the exact compound (see for related structures).
  • In vivo pharmacokinetic studies (oral bioavailability, half-life) are underreported.
  • Comparative studies against standard chemotherapeutics (e.g., doxorubicin) are needed .

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